- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)

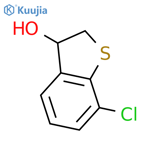

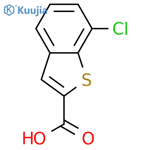

![7-Chlorobenzo[b]thiophene structure](https://pt.kuujia.com/scimg/cas/90407-14-0x500.png)

7-Chlorobenzo[b]thiophene structure

Nome do Produto:7-Chlorobenzo[b]thiophene

7-Chlorobenzo[b]thiophene Propriedades químicas e físicas

Nomes e Identificadores

-

- 7-Chlorobenzo[b]thiophene

- 7-chloro-1-benzothiophene

- 7-CHLORO-BENZO[B]THIOPHENE

- Benzo[b]thiophene,7-chloro-

- Benzo[b]thiophene, 7-chloro-

- 7-chlorobenzothiophene

- GKWIITWUDNYXMG-UHFFFAOYSA-N

- FCH839645

- 5048AC

- AK116287

- AX8110506

- 7-Chlorobenzo[b]thiophene (ACI)

- 90407-14-0

- J-519213

- DB-026985

- AS-42000

- SCHEMBL594318

- CS-B1087

- AKOS006275448

- DTXSID00453774

- SY242970

- MFCD00130097

- EN300-3458695

-

- MDL: MFCD00130097

- Inchi: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H

- Chave InChI: GKWIITWUDNYXMG-UHFFFAOYSA-N

- SMILES: ClC1C2=C(C=CS2)C=CC=1

Propriedades Computadas

- Massa Exacta: 167.98000

- Massa monoisotópica: 167.980049

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 0

- Complexidade: 126

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.6

- Superfície polar topológica: 28.2

Propriedades Experimentais

- PSA: 28.24000

- LogP: 3.55470

7-Chlorobenzo[b]thiophene Informações de segurança

7-Chlorobenzo[b]thiophene Dados aduaneiros

- CÓDIGO SH:2934999090

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chlorobenzo[b]thiophene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-B1087-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98.02% | 5g |

$1050.0 | 2022-04-26 | |

| abcr | AB448609-250mg |

7-Chloro-benzo[b]thiophene, 95%; . |

90407-14-0 | 95% | 250mg |

€150.40 | 2025-02-14 | |

| ChemScence | CS-B1087-100mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98.02% | 100mg |

$105.0 | 2022-04-26 | |

| Ambeed | A811166-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98% | 5g |

$644.0 | 2023-09-02 | |

| Chemenu | CM129467-250mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 250mg |

$240 | 2021-08-05 | |

| eNovation Chemicals LLC | D747363-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95% | 5g |

$980 | 2024-06-07 | |

| Chemenu | CM129467-1g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 1g |

$466 | 2021-08-05 | |

| Chemenu | CM129467-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 5g |

$1625 | 2021-08-05 | |

| Chemenu | CM129467-250mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 250mg |

$68 | 2024-07-20 | |

| Enamine | EN300-3458695-2.5g |

7-chloro-1-benzothiophene |

90407-14-0 | 95.0% | 2.5g |

$389.0 | 2025-03-18 |

7-Chlorobenzo[b]thiophene Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Ethanol

2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

Referência

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C

1.2 Solvents: Dimethylformamide ; 2 h, -40 °C

2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

1.2 Solvents: Dimethylformamide ; 2 h, -40 °C

2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

Referência

- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

Referência

- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497

Synthetic Routes 5

Condições de reacção

Referência

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

Referência

- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Hydrogen sulfide

Referência

- High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetylene, Zhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 60 °C

1.2 6 h, reflux

2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

1.2 6 h, reflux

2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

Referência

- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497

7-Chlorobenzo[b]thiophene Raw materials

- Adamantane-1-thiol

- (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane

- 7-Chloro-1-benzothiophene-2-carboxylic acid

- 3-Chloro-2-fluorobenzaldehyde

- 2-Bromo-1,1-diethoxyethane

- Benzo[b]thiophen-3(2H)-one,7-chloro-

- 2-Chlorothiophenol

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

7-Chlorobenzo[b]thiophene Preparation Products

7-Chlorobenzo[b]thiophene Literatura Relacionada

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

90407-14-0 (7-Chlorobenzo[b]thiophene) Produtos relacionados

- 2228244-66-2(5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine)

- 1263045-95-9(Dde-L-Leu-ol)

- 2171456-94-1(4-ethyl(oxan-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1220030-04-5(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid)

- 2172181-82-5(3-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}methyl)pentanoic acid)

- 1804047-40-2(2-Hydroxy-3-(trifluoromethyl)pyridine-6-methanol)

- 2028581-83-9({1-(3-methylpyridin-4-yl)methylazetidin-2-yl}methanamine)

- 2172070-03-8(3-(3-Hydroxypentan-3-yl)oxolane-3-carboxylic acid)

- 2171727-53-8(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoyl-3-methylpyrrolidine-3-carboxylic acid)

- 77709-15-0(5-methylpyridazine-4-carbaldehyde)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:90407-14-0)7-Chlorobenzo[b]thiophene

Pureza:99%/99%

Quantidade:1g/5g

Preço ($):166.0/580.0